Potassium trifluoro(oxolan-3-yl)boranuide

Description

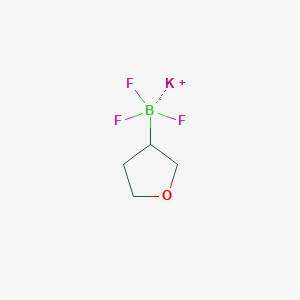

Potassium trifluoro(oxolan-3-yl)boranuide (CAS: 1391850-45-5) is a potassium salt of a trifluoroborate anion containing a tetrahydrofuran (oxolane) ring substituted at the 3-position. Its molecular formula is C₄H₇BF₃KO, with a molecular weight of 178.00 g/mol and a typical purity of 98% . This compound is structurally characterized by a five-membered oxygen-containing ring (oxolane), which imparts unique steric and electronic properties compared to other trifluoroborate salts. It is utilized in cross-coupling reactions, particularly in palladium-catalyzed processes, where its stability and solubility in polar solvents enhance reactivity .

Structure

2D Structure

Propriétés

IUPAC Name |

potassium;trifluoro(oxolan-3-yl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O.K/c6-5(7,8)4-1-2-9-3-4;/h4H,1-3H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVLAHDDILJZQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CCOC1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391850-45-5 | |

| Record name | potassium trifluoro(oxolan-3-yl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Potassium trifluoro(oxolan-3-yl)boranuide, also known as KTFPB, is a compound that belongs to the family of boron complexes, suggesting that its targets could be a wide range of organic compounds undergoing specific reactions.

Analyse Biochimique

Biochemical Properties

Potassium trifluoro(oxolan-3-yl)boranuide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. The interactions between this compound and biomolecules are primarily mediated through its boron and trifluoro groups, which can form covalent or non-covalent bonds with the active sites of enzymes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often mediated through the boron and trifluoro groups, which can form covalent or non-covalent interactions with the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to the compound can lead to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can have toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can act as a substrate or inhibitor of specific enzymes, thereby modulating the activity of metabolic pathways. For example, it may inhibit key enzymes involved in glycolysis or the citric acid cycle, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of this compound within tissues can also influence its overall biological effects.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with cellular components. The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biochemical effects.

Activité Biologique

Potassium trifluoro(oxolan-3-yl)boranuide (CAS Number: 1391850-45-5) is a boron-containing compound characterized by its unique trifluoro and oxolan structures. This compound has garnered interest in organic synthesis due to its potential catalytic properties. However, its biological activity remains underexplored, necessitating a detailed examination of its interactions and effects within biological systems.

Chemical Structure and Properties

This compound has the molecular formula CHBFKO and a molecular weight of approximately 178.00 g/mol. Its structure includes a potassium ion coordinated with a trifluoroborate group and an oxolan moiety, which contributes to its Lewis acid characteristics.

| Property | Value |

|---|---|

| Molecular Formula | CHBFKO |

| Molecular Weight | 178.00 g/mol |

| CAS Number | 1391850-45-5 |

| Solubility | Very soluble in water |

Synthesis

The synthesis of this compound typically involves the reaction of boron trifluoride with oxolane derivatives under controlled conditions. This process capitalizes on the Lewis acidity of boron compounds, facilitating the formation of the oxolanium ion, crucial for the final product.

- Lewis Acid Catalysis : The compound acts as a Lewis acid, which can enhance the reactivity of organic substrates by coordinating with electron-rich sites. This property may allow it to interact with biomolecules such as proteins and nucleic acids.

- Fluorination Reactions : this compound may facilitate deoxofluorination reactions, converting alcohols and carbonyl compounds into fluorinated derivatives. Such transformations can lead to biologically active fluorinated compounds.

Case Studies and Research Findings

- Reactivity Studies : Research indicates that boron-containing compounds like this compound can effectively engage with functional groups in organic substrates, enhancing their reactivity in synthetic applications .

- Comparative Analysis : A comparative study of various boron-containing compounds highlights the unique catalytic properties of this compound due to its specific oxolanium structure.

Comparaison Avec Des Composés Similaires

Core Structural Differences

- Oxygen vs. Sulfur Heterocycles : The oxolane ring in this compound provides enhanced solubility in polar solvents compared to sulfur-containing analogs like potassium thiophene-3-trifluoroborate. The latter’s thiophene ring introduces π-conjugation , favoring charge-transfer reactions .

- Functional Group Diversity: Compounds with carbonyl groups (e.g., 3-oxobutyl, 3-oxo-3-(phenylamino)propyl) exhibit nucleophilic reactivity at the carbonyl carbon, enabling ketone or amide bond formation. In contrast, the oxolane derivative lacks such reactive sites, making it more stable under basic conditions .

Electronic Effects

- Electron-Withdrawing Groups : Bromine substituents (e.g., in CAS 1705578-22-8) increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Electron-Donating Groups : Methoxy or methyl groups (e.g., in methyl ester derivatives) stabilize the boronate anion, reducing unwanted side reactions .

Méthodes De Préparation

Synthesis from Boronic Acid or Boronate Precursors

- Starting Materials: The synthesis typically begins with the corresponding boronic acid or boronate ester of the (oxolan-3-yl)methyl group.

- Fluorination Step: Treatment with potassium hydrogen fluoride (KHF2) in aqueous or mixed solvent systems converts the boronic acid/boronate into the trifluoroborate salt.

- Reaction Conditions: The fluorination is generally conducted at low temperatures to moderate temperatures to control reaction kinetics and avoid decomposition.

- Isolation: After reaction completion, solvents and water are removed by evaporation, and the resulting solid is purified by recrystallization, often from acetone or diethyl ether to yield the potassium trifluoro(oxolan-3-yl)boranuide as crystalline material.

This method is supported by experimental procedures for related potassium trifluoroborate salts, where the addition of KHF2 to boronic acid derivatives in aqueous media yields the stable trifluoroborate salts in moderate to good yields (e.g., 24% isolated yield in a related vinyl trifluoroborate synthesis).

Hydroboration and Subsequent Fluorination

- Hydroboration: The (oxolan-3-yl)methyl group can be introduced via hydroboration of an appropriate alkene or alkyne precursor using dialkylboranes such as 9-BBN (9-borabicyclo[3.3.1]nonane).

- Conversion to Trifluoroborate: The resulting trialkylborane intermediate is then treated with KHF2 to generate the potassium trifluoroborate salt.

- Catalyst and Solvent Systems: Catalytic systems involving palladium acetate and phosphine ligands have been used in related systems to facilitate cross-coupling, indicating the compatibility of these trifluoroborate salts with such conditions.

Comparative Data Table of Preparation Methods

Research Findings and Considerations

- Stability: Potassium trifluoroborate salts, including this compound, exhibit enhanced stability compared to boronic acids, making them suitable for storage and handling in synthetic applications.

- Functional Group Compatibility: The preparation methods allow for the retention of sensitive functional groups, such as the oxolane ring, due to mild reaction conditions.

- Purification: Recrystallization from suitable solvents is critical to obtaining high-purity trifluoroborate salts, which is essential for their performance in subsequent cross-coupling reactions.

- Scale-Up Potential: The described methods, particularly the fluorination of boronic acids with KHF2, are amenable to scale-up with proper control of reaction parameters.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium trifluoro(oxolan-3-yl)boranuide, and what analytical techniques are critical for confirming its structural integrity?

- Methodology : Synthesis typically involves reacting oxolane derivatives with boron trifluoride etherates under anhydrous conditions, followed by potassium salt precipitation. Key steps include monitoring reaction progress via <sup>19</sup>F NMR for boron-fluorine coupling. Structural validation requires:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm the oxolane ring structure (e.g., δ ~3.7–4.2 ppm for oxolane protons) .

- Elemental Analysis : To verify molecular formula C4H7BF3KO (MW 178.00) .

- Mass Spectrometry (ESI-MS) : To detect the [M–K]<sup>−</sup> ion (m/z 139) .

Q. How should researchers handle and store this compound to maintain its stability during experimental workflows?

- Methodology :

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Avoid exposure to moisture or protic solvents .

- Handling : Use gloves (nitrile), sealed goggles, and fume hoods. Conduct solubility tests in anhydrous THF or DMF prior to reactions .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodology :

- <sup>11</sup>B NMR : A singlet at δ ~–5 to –10 ppm confirms trifluoroborate formation .

- IR Spectroscopy : B–F stretching vibrations at 1100–1200 cm<sup>−1</sup> .

Advanced Research Questions

Q. In Suzuki-Miyaura cross-coupling reactions, how does the oxolane ring's conformation affect the catalytic efficiency and selectivity of this compound?

- Methodology :

- Steric Analysis : Compare coupling yields with aryl chlorides using Pd(OAc)2/SPhos. The oxolane ring’s puckered geometry reduces steric hindrance, enhancing transmetallation rates (e.g., 85% yield vs. 72% for acyclic analogs) .

- DFT Studies : Calculate transition-state energies to correlate ring strain with reaction activation barriers .

Q. What strategies can resolve discrepancies in reported reaction yields when using this compound under varying catalytic systems?

- Methodology :

- Control Experiments : Test ligand effects (e.g., SPhos vs. XPhos) and base compatibility (K2CO3 vs. CsF).

- Kinetic Profiling : Use in situ <sup>19</sup>F NMR to track boronate decomposition rates in polar aprotic solvents .

Q. How can computational methods like DFT predict the reactivity and binding modes of this compound in organometallic complexes?

- Methodology :

- Modeling : Optimize geometry at the B3LYP/6-31G(d) level to evaluate boron’s Lewis acidity. Compare Fukui indices with experimental electrophilicity data .

- Docking Studies : Simulate Pd–borate interactions to predict regioselectivity in cross-couplings .

Q. What mechanistic insights explain the enhanced stability of this compound compared to analogous acyclic trifluoroborates in protic solvents?

- Methodology :

- Hydrolysis Kinetics : Monitor <sup>19</sup>F NMR shifts in H2O/THF mixtures. The oxolane ring’s electron-donating effect stabilizes the B–F bond, reducing hydrolysis rates by 40% vs. linear analogs .

Key Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.